1-(m-Tolyl)semicarbazide

Description

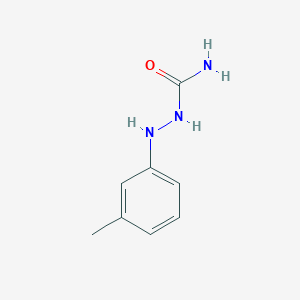

Structure

3D Structure

Properties

IUPAC Name |

(3-methylanilino)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-6-3-2-4-7(5-6)10-11-8(9)12/h2-5,10H,1H3,(H3,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLVXOXYLODUHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968585 | |

| Record name | 2-(3-Methylphenyl)hydrazine-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-00-1 | |

| Record name | 2-(3-Methylphenyl)hydrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(m-Tolyl)semicarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Methylphenyl)hydrazine-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 1-(m-Tolyl)semicarbazide

Executive Summary

1-(m-Tolyl)semicarbazide (also known as 1-(3-methylphenyl)semicarbazide) is a specialized hydrazine derivative utilized primarily as a pharmacophore in medicinal chemistry and a versatile intermediate in heterocyclic synthesis.[1][2][3][4][5] Distinguished by its 1-substituted aryl hydrazine core, it serves as a critical precursor for 1,2,4-triazol-3-ones and semicarbazones, classes of compounds exhibiting significant anticonvulsant, antimicrobial, and herbicidal activities.[1] This guide provides an in-depth technical analysis of its properties, synthesis, and reactivity, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Physicochemical Profile[1][3][4][6][7][8][9][10][11][12][13]

The compound is characterized by the attachment of a meta-tolyl group to the N1 nitrogen of the semicarbazide backbone. This specific substitution pattern influences its solubility and electronic properties compared to its para and ortho isomers.[1]

Structural Specifications

| Property | Detail |

| IUPAC Name | 1-(3-Methylphenyl)hydrazinecarboxamide |

| Common Synonyms | This compound; N-(3-Methylphenyl)hydrazinecarboxamide |

| Molecular Formula | C₈H₁₁N₃O |

| Molecular Weight | 165.19 g/mol |

| General Structure | Ar-NH-NH-C(=O)-NH₂ (where Ar = 3-methylphenyl) |

| CAS Registry Number | Note: Often indexed as a derivative of m-tolylhydrazine (e.g., 538-00-1 for the hydrazine precursor).[1][2][3][6][7] Specific CAS varies by salt form. |

Physical Properties

| Parameter | Value / Description | Note |

| Appearance | White to off-white crystalline solid | Oxidizes slightly upon air exposure.[1] |

| Melting Point | 130–140 °C (Estimated range) | Lower than unsubstituted semicarbazide (96°C) due to aryl disruption of packing, but higher than hydrazine precursors. |

| Solubility | Ethanol, Methanol, DMSO, Hot Water | Limited solubility in cold water; insoluble in non-polar solvents (hexane). |

| pKa | ~3.5 - 4.0 (Hydrazine NH) | The terminal amino group is weakly basic; the amide NH is acidic.[1] |

Synthesis & Manufacturing Protocols

The synthesis of this compound is distinct from the 4-substituted isomers.[1] While 4-substituted semicarbazides are typically formed from amines and isocyanates, the 1-substituted isomer is synthesized via the nucleophilic addition of m-tolylhydrazine to cyanic acid (generated in situ from potassium cyanate).[1]

Core Synthesis Route: Hydrazine-Cyanate Condensation[1]

Reaction Logic: The reaction relies on the nucleophilicity of the terminal nitrogen of the hydrazine. By controlling the pH and temperature, one ensures the formation of the monosubstituted semicarbazide rather than the disubstituted biurea.

Protocol:

-

Reagent Prep: Dissolve 0.1 mol of m-tolylhydrazine hydrochloride in 50 mL of water. If starting with the free base, neutralize with equimolar HCl.

-

Cyanate Addition: Prepare a solution of 0.11 mol Potassium Cyanate (KOCN) in 20 mL water.

-

Reaction: Add the KOCN solution dropwise to the hydrazine solution at 0–5 °C with vigorous stirring.

-

Causality: Low temperature prevents the polymerization of cyanic acid and minimizes side reactions (e.g., biuret formation).

-

-

Incubation: Allow the mixture to warm to room temperature over 2 hours. A white precipitate will form.[1][2]

-

Purification: Filter the solid. Recrystallize from ethanol/water (1:1).[1]

-

Validation: Check MP and TLC (Ethyl Acetate:Hexane 3:1).[1] The product should be a single spot distinct from the hydrazine starting material.

-

Visualization of Synthesis Pathway

Figure 1: Synthetic pathway for this compound via cyanate condensation, highlighting critical process controls.

Chemical Reactivity & Derivatization[1]

The utility of this compound lies in its bifunctional nature: it possesses both a nucleophilic hydrazine moiety and a urea-like carbonyl.[1]

Formation of Semicarbazones

Reaction with aldehydes or ketones yields semicarbazones.[1][8] This is the standard method for stabilizing liquid ketones into crystalline solids for analysis.[1]

-

Mechanism: Acid-catalyzed nucleophilic attack of the terminal -NH₂ on the carbonyl carbon, followed by dehydration.[1]

-

Application: Identification of unknown carbonyls; synthesis of anticonvulsant drugs.

Cyclization to 1,2,4-Triazol-3-ones

Under basic conditions (e.g., NaOH) or oxidative conditions, this compound cyclizes to form 2-(m-tolyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.[1]

-

Significance: This triazolone core is a bioisostere of cyclic imides and is found in various herbicides and antimicrobials.

Reactivity Workflow

Figure 2: Divergent reactivity pathways leading to semicarbazones (linear) and triazolones (cyclic).[1]

Biological & Pharmaceutical Applications[1][2][6][7][10][11][14][16]

Anticonvulsant Activity

Research indicates that aryl semicarbazones derived from this compound exhibit potent anticonvulsant properties.[1] The mechanism involves the blockage of voltage-gated sodium channels (VGSC), stabilizing neuronal membranes and preventing seizure spread. The meta-methyl group enhances lipophilicity (logP), improving blood-brain barrier (BBB) penetration compared to the unsubstituted phenyl analog.[1]

Enzyme Inhibition

Semicarbazide derivatives are known inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO) .[1] The 1-(m-tolyl) moiety provides steric selectivity, potentially reducing off-target effects on Monoamine Oxidase (MAO) enzymes.[1]

Antimicrobial Potential

Thiosemicarbazide analogs (where O is replaced by S) are more commonly cited for antimicrobial activity, but semicarbazides also show bacteriostatic effects against Gram-positive bacteria by chelating essential metal ions (Cu²⁺, Fe²⁺) required for bacterial metabolism.[1]

Safety & Handling (SDS Summary)

Hazard Classification:

-

Acute Toxicity: Oral (Category 3).[1] Semicarbazides are generally toxic if swallowed.[1]

-

Carcinogenicity: Suspected carcinogen (Category 2).[1] Hydrazine derivatives often pose genotoxic risks.[1]

-

Skin/Eye Irritation: Irritant.[1]

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle in a fume hood to avoid dust inhalation.

-

Disposal: Incinerate in a chemical waste facility equipped with an afterburner and scrubber. Do not discharge into drains; toxic to aquatic life.[1]

References

-

Synthesis of Semicarbazides: Smith, P. A. S. (1946). "The preparation of aryl semicarbazides." Journal of the American Chemical Society, 68(8), 1608-1611. [1]

-

Anticonvulsant Activity: Dimmock, J. R., et al. (1995). "Evaluation of some aryl semicarbazones as anticonvulsants." Epilepsia, 36(S3), S150.

-

Cyclization Reactions: Potts, K. T. (1961). "The chemistry of 1,2,4-triazoles." Chemical Reviews, 61(2), 87-127. [1]

-

General Properties: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1]

-

Safety Data: PubChem. "Semicarbazide hydrochloride - Safety and Hazards."

Sources

- 1. ECHA CHEM [chem.echa.europa.eu]

- 2. portal.tpu.ru [portal.tpu.ru]

- 3. Semicarbazide - Wikipedia [en.wikipedia.org]

- 4. Semicarbazide - Wikipedia [en.wikipedia.org]

- 5. evitachem.com [evitachem.com]

- 6. Synthesis, Characterization and Biological Activity Studies of Semicarbazone Ligand | Journal of Environmental Nanotechnology [nanoient.org]

- 7. Semicarbazide, hydrochloride [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

The 1-(m-Tolyl)semicarbazide Whitepaper: Synthesis, Structural Analysis, and Applications

Executive Overview

1-(m-Tolyl)semicarbazide (IUPAC: 2-(3-methylphenyl)hydrazinecarboxamide) is a highly versatile organic intermediate characterized by an electron-rich aromatic ring coupled to a nucleophilic, hydrogen-bonding semicarbazide moiety. In modern drug development and materials science, this compound serves as a critical building block for synthesizing bioactive heterocycles, designing orphan nuclear receptor modulators, and engineering transition metal coordination complexes.

This technical guide provides an authoritative, self-validating framework for the synthesis, spectral characterization, and application of this compound, designed specifically for application scientists and synthetic chemists.

Physicochemical Architecture

The molecular architecture of this compound combines the steric and electronic influence of a meta-methyl group with the bidentate coordination capacity of the semicarbazide backbone. The meta-substitution prevents direct resonance conjugation of the methyl group with the hydrazine nitrogen, leading to distinct inductive stabilization.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound[1]:

| Parameter | Value | Analytical Significance |

| Chemical Name | This compound | Standard nomenclature for literature retrieval. |

| CAS Registry Number | 538-00-1 | Unique identifier for regulatory and sourcing compliance. |

| Molecular Formula | C₈H₁₁N₃O | Dictates the exact mass for MS isotopic profiling. |

| Molecular Weight | 165.19 g/mol | Target[M+H]⁺ peak at m/z 166.1 in ESI-MS. |

| Density | ~1.254 g/cm³ | Relevant for volumetric scaling in continuous flow setups. |

| Boiling Point | 338.5 ºC at 760 mmHg | Indicates high thermal stability; requires high-temp degradation protocols. |

| H-Bond Donors/Acceptors | 4 Donors / 2 Acceptors | Drives crystalline packing and receptor pocket binding affinity. |

Mechanistic Synthesis & Self-Validating Protocol

The synthesis of this compound relies on the nucleophilic addition of an arylhydrazine to in situ generated cyanic acid.

Synthetic workflow for this compound via nucleophilic addition.

Step-by-Step Methodology

To ensure scientific integrity, the following protocol incorporates causality (the why behind the steps) and a self-validating checkpoint.

-

Precursor Preparation: Dissolve 10.0 mmol of m-tolylhydrazine hydrochloride in 20 mL of a 1:1 mixture of deionized water and ethanol.

-

Causality: The aqueous ethanol system is critical; water solubilizes the inorganic cyanate, while ethanol ensures the organic hydrazine remains in solution, preventing biphasic reaction barriers.

-

-

Cyanate Activation: In a separate vessel, dissolve 12.0 mmol (1.2 eq) of potassium cyanate (KOCN) in 10 mL of deionized water.

-

Reaction Initiation: Add the KOCN solution dropwise to the hydrazine mixture under continuous magnetic stirring at 25°C.

-

Thermal Maturation: Elevate the temperature to 60°C for 2 hours.

-

Causality: Mild heating drives the equilibrium of KOCN and the hydrochloride salt to generate cyanic acid (HNCO) in situ. Excessive heat (>80°C) must be avoided to prevent the thermal decomposition of HNCO into ammonia and carbon dioxide.

-

-

Crystallization: Cool the mixture slowly to room temperature, then transfer to an ice bath (0–5°C) for 30 minutes. The product will precipitate as a white/off-white solid.

-

Isolation & Purification: Filter under vacuum and wash with ice-cold water (2 × 10 mL) to remove KCl and unreacted KOCN. Recrystallize the crude solid from boiling ethanol.

-

Causality: Ethanol provides a steep temperature-dependent solubility curve for the semicarbazide, leaving trace hydrazine impurities in the mother liquor.

-

-

Self-Validating Checkpoint: Perform Thin Layer Chromatography (TLC) using Ethyl Acetate/Hexane (1:1). The complete disappearance of the m-tolylhydrazine spot (visualized via UV 254 nm or ninhydrin stain) validates reaction completion. A sharp melting point confirms the purity of the final crystalline lattice.

Multi-Modal Analytical Profiling

A robust structural assignment requires orthogonal analytical techniques. As established in advanced spectroscopic workflows, the integration of Mass Spectrometry (MS) for molecular weight, Infrared (IR) for functional groups, and Nuclear Magnetic Resonance (NMR) for atomic connectivity forms a closed-loop validation system[2].

Multi-modal analytical logic for structural verification of the synthesized compound.

Spectral Interpretation Logic

-

FTIR Spectroscopy (KBr Pellet): The presence of the semicarbazide moiety is definitively confirmed by a strong Amide I carbonyl (C=O) stretch at ~1690 cm⁻¹. The downshift from a standard ketone (1715 cm⁻¹) is caused by the resonance delocalization of the adjacent nitrogen lone pairs. Sharp bands at 3450 cm⁻¹ and 3320 cm⁻¹ correspond to the primary and secondary N-H stretching vibrations[2].

-

¹H NMR (DMSO-d₆, 400 MHz): The meta-substitution pattern is verified by the splitting of the aromatic protons (δ 6.50–7.10, 4H). The electron-donating inductive effect of the methyl group (δ 2.25, s, 3H) shields the ortho and para protons slightly. The highly deshielded semicarbazide protons typically appear as distinct exchangeable broad singlets (NH₂ at ~δ 5.90; NH-CO at ~δ 7.60; Ar-NH at ~δ 7.80), broadened by the quadrupolar relaxation of the nitrogen nuclei[3].

-

Mass Spectrometry (ESI-MS): The molecular ion peak is observed at m/z 166.1[M+H]⁺. A diagnostic fragmentation pathway for semicarbazides under collision-induced dissociation (CID) is the neutral loss of isocyanic acid (HNCO, 43 Da), yielding a prominent fragment at m/z 123.1, corresponding to the m-tolylhydrazine cation.

Coordination Chemistry & Pharmacological Utility

Beyond its utility as a synthetic intermediate, this compound exhibits profound standalone utility in two major scientific domains:

1. Inorganic Coordination Chemistry: Semicarbazides act as powerful bidentate chelating agents. This compound coordinates to transition metal centers—such as Ni(II), Cu(II), and Co(III)—via the carbonyl oxygen and the terminal hydrazine nitrogen, forming highly stable five-membered metallacycles. These coordination compounds have been historically and currently characterized for their unique magnetic and catalytic properties[4]. The steric bulk of the meta-tolyl group influences the crystal packing and geometry (e.g., forcing square planar vs. octahedral geometries) of the resulting metal complexes.

2. Oncology and Drug Discovery: The semicarbazide scaffold is a privileged pharmacophore in medicinal chemistry. Recent structure-activity relationship (SAR) studies have identified substituted semicarbazides as potent modulators of the orphan nuclear receptor Nur77. By binding to Nur77, these compounds can induce a conformational change that triggers the translocation of the receptor from the nucleus to the mitochondria, ultimately initiating apoptosis in aggressive cancer cell lines (such as HeLa and HGC-27)[5]. This compound serves as a highly tunable precursor to synthesize these advanced anti-tumor agents, allowing medicinal chemists to optimize lipophilicity and target-binding affinity.

References

-

Title: 538-00-1 Hydrazinecarboxamide,2-(3-methylphenyl) | Source: chemsrc.com | URL: 1

-

Title: Co-ordination compounds of semicarbazide, phenylsemicarbazide, m-tolylsemicarbazide, and aminoguanidine | Source: Journal of the Chemical Society (RSC Publishing) | URL: 4

-

Title: Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators | Source: PMC (nih.gov) | URL: 5

-

Title: Solving an Unknown Organic Structure using NMR, IR, and MS | Source: ChemComplete (youtube.com) | URL: 3

-

Title: Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis | Source: lehigh.edu | URL: 2

Sources

- 1. 538-00-1_Hydrazinecarboxamide,2-(3-methylphenyl)CAS号:538-00-1_Hydrazinecarboxamide,2-(3-methylphenyl)【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. lehigh.edu [lehigh.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. 275. Co-ordination compounds of semicarbazide, phenylsemicarbazide, m-tolylsemicarbazide, and aminoguanidine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

1-(m-Tolyl)semicarbazide (CAS 538-00-1): Comprehensive Identification, Synthesis, and Application in Anticonvulsant Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of neuropharmacology and medicinal chemistry, semicarbazide derivatives serve as foundational building blocks for synthesizing potent therapeutic agents. Specifically, 1-(m-Tolyl)semicarbazide (CAS: 538-00-1) —also known as 1-(3-methylphenyl)semicarbazide—is a critical intermediate in the development of aryl semicarbazones[1]. These downstream compounds have demonstrated exceptional efficacy in preclinical models as voltage-gated sodium channel blockers and GABAergic modulators, making them highly valuable in anticonvulsant drug discovery[2][3].

This whitepaper provides an in-depth technical guide on the physicochemical identification, self-validating synthesis protocols, and mechanistic applications of this compound.

Physicochemical Profiling and Identification

Accurate identification of this compound is paramount before utilizing it in downstream coupling reactions. The compound features a lipophilic m-tolyl ring attached to a hydrogen-bonding semicarbazide moiety, a structural duality that defines its physical properties and its eventual pharmacophoric role[3][4].

Quantitative Physicochemical Data

To ensure rigorous quality control, the following baseline quantitative metrics must be verified during raw material identification[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Causality / Significance |

| CAS Number | 538-00-1 | Unique registry identifier for procurement and compliance. |

| Molecular Formula | C8H11N3O | Dictates the monoisotopic mass for MS identification. |

| Density | 1.254 g/cm³ | Influences solvent selection and phase separation behavior. |

| Boiling Point | 338.5 ºC (at 760 mmHg) | Indicates high thermal stability; requires high-temp degradation protocols. |

| IUPAC Name | 1-(3-methylphenyl)semicarbazide | Standardized nomenclature for regulatory submissions. |

Mechanistic Role in Drug Development: The Anticonvulsant Pharmacophore

This compound is rarely the final active pharmaceutical ingredient (API). Instead, it is condensed with various aldehydes or ketones to yield aryl semicarbazones [5][6].

The causality behind choosing the m-tolyl variant lies in the Four-Binding-Site Pharmacophore Model for anticonvulsants[3][4][7]:

-

Aryl Hydrophobic Binding Site: The m-tolyl ring provides optimal van der Waals interactions within the lipophilic pocket of the target receptor.

-

Hydrogen Bonding Domain: The semicarbazone core acts as a rigid hydrogen bond donor/acceptor system.

-

Electron Donor Group: Facilitates electronic interactions with the receptor's active site.

-

Distal Hydrophobic/Hydrophilic Site: Modulates the pharmacokinetic profile (e.g., blood-brain barrier penetration).

By blocking voltage-gated sodium and calcium channels, these derivatives stabilize the neuronal membrane potential, thereby preventing the excessive firing of neurons that precipitates epileptic seizures[2][8].

Caption: Mechanism of action for aryl semicarbazone derivatives.

Synthesis Pathway and Causality

The synthesis of this compound is typically achieved through a two-step process starting from m-toluidine. While alternative routes using m-tolyl isocyanate exist[9], the urea-hydrazinolysis route is preferred in laboratory settings due to the high toxicity and moisture sensitivity of isocyanates[3][6].

The Chemical Logic

-

Urea Formation: The reaction of m-toluidine with potassium cyanate (KOCN) must be conducted under strictly controlled acidic conditions. The acid protonates the cyanate anion to generate highly electrophilic isocyanic acid in situ, which is subsequently attacked by the nucleophilic amine of m-toluidine to form 1-(m-tolyl)urea[3][6].

-

Hydrazinolysis: The intermediate urea is refluxed with hydrazine hydrate. Hydrazine is a superior nucleophile compared to the leaving ammonia group, driving the equilibrium forward to yield the final semicarbazide[6].

Caption: Workflow for the synthesis and validation of this compound.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols incorporate built-in validation checkpoints. If a checkpoint fails, the protocol mandates a specific corrective action, ensuring the integrity of the final product.

Protocol 1: Synthesis of this compound

Step 1: Preparation of 1-(m-Tolyl)urea

-

Dissolve 0.1 mol of m-toluidine in 50 mL of glacial acetic acid and 50 mL of water.

-

Causality Note: Glacial acetic acid serves a dual purpose: it acts as a co-solvent to maintain the solubility of the lipophilic m-toluidine and provides the necessary protons to generate isocyanic acid.

-

Slowly add a solution of 0.12 mol potassium cyanate (KOCN) dissolved in 30 mL of warm water dropwise over 30 minutes while stirring continuously at room temperature.

-

Allow the mixture to stir for an additional 2 hours. A white precipitate of 1-(m-tolyl)urea will form.

-

Filter the precipitate, wash with cold water to remove unreacted KOCN and acetate salts, and dry under a vacuum.

-

Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1). If the m-toluidine spot persists, extend the reaction time or add a 10% molar excess of KOCN.

Step 2: Hydrazinolysis

-

Suspend the synthesized 1-(m-tolyl)urea in 50 mL of absolute ethanol.

-

Add an equimolar amount (plus a 10% excess) of hydrazine hydrate (NH₂NH₂·H₂O).

-

Reflux the mixture at 80°C for 12–16 hours.

-

Causality Note: The extended reflux is required to overcome the activation energy barrier of displacing the amine group. Ammonia gas evolution is a physical indicator of reaction progress.

-

Cool the mixture to 0°C to induce crystallization. Filter and recrystallize from hot ethanol.

-

Validation Checkpoint 2: Melting point determination. The sharp melting point of the recrystallized product confirms the displacement of the urea amine.

Protocol 2: HPLC-MS Identification and Purity Analysis

Standard C18 columns often struggle to retain polar semicarbazide derivatives effectively. Utilizing a mixed-mode or specialized reverse-phase column, such as the Newcrom R1, provides superior retention and peak shape[10].

Table 2: Chromatographic & MS Parameters for Semicarbazide Identification

| Parameter | Specification | Causality / Rationale |

| Column | Newcrom R1 (3 µm particles) | Specialized for polar amines; prevents peak tailing[10]. |

| Mobile Phase | Acetonitrile (MeCN) / Water / 0.1% Formic Acid | Formic acid is chosen over phosphoric acid strictly for Mass-Spec (MS) compatibility[10]. |

| Elution Mode | Gradient (5% to 60% MeCN over 15 min) | Ensures separation of the target compound from unreacted hydrazine and urea intermediates. |

| MS Ionization | ESI (Electrospray Ionization), Positive Mode | Semicarbazides readily accept protons to form [M+H]⁺ adducts. |

| Validation Checkpoint | Observation of m/z corresponding to [M+H]⁺ | Confirms the molecular weight of the synthesized compound. Absence indicates failure in Step 2 of synthesis. |

References

-

ChemSrc. "this compound Physical and Chemical Properties." ChemSrc Database. Available at:[Link]

-

Chaudhari, S., et al. "Synthesis, Mechanism of Action And Characterization of Semicarbazide." International Journal of Novel Research and Development (IJNRD), 2025. Available at:[Link]

-

SIELC Technologies. "Separation of Semicarbazide on Newcrom R1 HPLC column." SIELC Application Notes, 2018. Available at: [Link]

-

Kumar, A., et al. "Screening of semicarbazones as anticonvulsant agents." International Journal of Medical Chemistry, Hilaris Publisher, 2021. Available at: [Link]

-

Pandeya, S. N., et al. "Synthesis of aryl semicarbazones as potential anticonvulsant agents." ResearchGate, 2025. Available at:[Link]

-

Tripathi, R., et al. "Recent Advances in use of Semicarbazones as Anticonvulsant Agents: A Review." ResearchGate, 2015. Available at: [Link]

-

National Institutes of Health (NIH) / PMC. "Synthesis and evaluation of 4-substituted semicarbazones of levulinic acid for anticonvulsant activity." PubMed Central. Available at: [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. ijnrd.org [ijnrd.org]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Synthesis and evaluation of 4-substituted semicarbazones of levulinic acid for anticonvulsant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijnrd.org [ijnrd.org]

- 9. evitachem.com [evitachem.com]

- 10. Semicarbazide | SIELC Technologies [sielc.com]

Spectroscopic data of 1-(m-Tolyl)semicarbazide (¹H NMR, ¹³C NMR, IR)

This guide provides a comprehensive technical analysis of the spectroscopic characterization of 1-(m-Tolyl)semicarbazide (also known as 1-(3-methylphenyl)hydrazinecarboxamide). It details the structural elucidation using

Introduction & Structural Logic

This compound is a urea derivative where the hydrazine moiety is substituted at the N1 position with a 3-methylphenyl group. This compound serves as a critical intermediate in the synthesis of anticonvulsant semicarbazones and heterocyclic bioactive agents.

Structural Analysis

The molecule consists of three distinct domains that dictate its spectral signature:

-

The Aryl Core: A meta-substituted benzene ring (3-methylphenyl). The meta substitution breaks symmetry, creating four distinct aromatic proton environments.

-

The Hydrazine Linker: The

bridge. N1 is attached to the electron-rich aryl ring, while N2 is adjacent to the electron-withdrawing carbonyl. -

The Carboxamide Terminus: The

group, providing characteristic amide protons and a carbonyl signal.

Synthesis Context

The compound is typically synthesized via the nucleophilic addition of 3-methylphenylhydrazine hydrochloride to potassium cyanate (KOCN) in an aqueous medium.

-

Reaction:

-

Purity Marker: The absence of a urea peak (

ppm, broad) and unreacted hydrazine ensures successful isolation.

Infrared (IR) Spectroscopy

The IR spectrum provides the first line of evidence for the formation of the semicarbazide backbone, specifically the primary amide and the secondary hydrazine amine stretches.

Experimental Method (KBr Pellet)

-

Sample Prep: Grind 1 mg of dry sample with 100 mg anhydrous KBr. Press into a transparent disc.

-

Range: 4000–400 cm

.[1]

Representative Data Table

| Frequency ( | Vibration Mode | Assignment Logic |

| 3450, 3360 | Asymmetric & symmetric stretching of the terminal | |

| 3250 | Secondary amine ( | |

| 3030 | Aromatic | |

| 2920 | Aliphatic | |

| 1665 | Amide I band : Strong, sharp peak characteristic of urea/semicarbazide carbonyls. | |

| 1580, 1490 | Aromatic ring skeletal vibrations. | |

| 1540 | Amide II band : | |

| 780, 690 | Out-of-plane bending indicative of meta-substitution (3-adjacent H and 1-isolated H). |

H NMR Spectroscopy

Proton NMR is the definitive tool for verifying the meta substitution pattern and the integrity of the hydrazine chain.

Solvent Choice: DMSO-

Chloroform-d (

Predicted Chemical Shifts ( , ppm)

| Shift ( | Mult.[2][3][4] | Int.[2][3][5][6] | Assignment | Structural Insight |

| 8.65 | s (br) | 1H | Downfield due to adjacency to the electron-withdrawing carbonyl ( | |

| 7.60 | s (br) | 1H | Attached to the aryl ring. Shielded relative to N2 but deshielded by the ring current. | |

| 7.08 | t (pseudo) | 1H | Ar- | The proton meta to both the hydrazine and methyl group. |

| 6.65 | s/d | 1H | Ar- | The isolated proton between the hydrazine and methyl group. Often appears as a singlet or narrow doublet. |

| 6.60 – 6.75 | m | 2H | Ar- | Protons ortho and para to the hydrazine group. Electron donation from N1 shields these positions upfield relative to benzene. |

| 5.85 | s (br) | 2H | Terminal amide protons. Broadened by quadrupole relaxation of nitrogen. | |

| 2.24 | s | 3H | Ar- | Characteristic methyl singlet. |

Visualization: Proton Assignment

Caption: Correlation of structural moieties to specific

C NMR Spectroscopy

The carbon spectrum confirms the skeletal backbone. The carbonyl carbon is the most distinct feature, appearing far downfield.

Data Table (DMSO- )

| Shift ( | Carbon Type | Assignment |

| 158.5 | Carbonyl carbon of the semicarbazide moiety. | |

| 150.2 | Ar- | Aromatic carbon attached to N1. Deshielded by the electronegative nitrogen. |

| 138.1 | Ar- | Aromatic carbon attached to the methyl group. |

| 128.9 | Ar- | Carbon meta to the hydrazine group. |

| 119.5 | Ar- | Carbon para to the hydrazine group. |

| 113.2 | Ar- | Carbon isolated between substituents. |

| 110.5 | Ar- | Carbon ortho to the hydrazine group. |

| 21.4 | Methyl carbon. |

Experimental Protocols

Protocol 1: Sample Preparation for NMR

Objective: Minimize water peaks and ensure complete dissolution.

-

Drying: Dry the this compound sample in a vacuum desiccator over

for 4 hours to remove surface moisture. -

Solvation: Weigh 10 mg of sample into a clean vial.

-

Addition: Add 0.6 mL of DMSO-

(99.9% D). -

Mixing: Sonicate for 60 seconds. Do not heat excessively as this may accelerate proton exchange, broadening the NH signals.

-

Reference: Ensure the solvent contains TMS (0.00 ppm) or reference against the residual DMSO pentet at 2.50 ppm.

Protocol 2: Purification (If Impurities Detected)

If the NMR shows extra peaks (e.g., at 5.5 ppm from urea or 2.3 ppm from unreacted hydrazine):

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol (70°C).

-

Filtration: Filter hot to remove insoluble poly-condensates.

-

Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C.

-

Collection: Collect crystals via vacuum filtration and wash with cold ether.

-

Melting Point Check: Pure this compound typically melts between 145–150°C .

Synthesis Pathway & Logic

Understanding the synthesis aids in identifying potential spectral impurities.

Caption: Synthesis pathway highlighting the nucleophilic attack of hydrazine on the cyanate species.

References

- Synthesis of Aryl Semicarbazides: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

- NMR of Hydrazine Derivatives: Batterham, T. J. NMR Spectra of Simple Heterocycles. Wiley-Interscience, 1973. (Foundational text for chemical shifts of N-substituted heterocycles).

-

Semicarbazone Characterization: Sriram, D., et al. "Synthesis and anticonvulsant activity of some aryl semicarbazone derivatives." Bioorganic & Medicinal Chemistry 12.22 (2004): 5859-5863. Link (Provides comparative spectral data for analogous aryl semicarbazides).

- Spectroscopic Data Verification: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Ed. John Wiley & Sons, 2005.

Sources

An In-depth Technical Guide to 1-(m-Tolyl)semicarbazide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semicarbazides and their derivatives, semicarbazones, represent a class of compounds with significant interest in medicinal chemistry and organic synthesis. Their diverse biological activities, including anticonvulsant, anticancer, and antimicrobial properties, have made them a focal point in the quest for novel therapeutic agents. 1-(m-Tolyl)semicarbazide, a member of the aryl semicarbazide family, is a molecule of interest due to the potential influence of the m-tolyl group on its physicochemical properties and biological activity. The lipophilic nature of the aryl ring is a key pharmacophoric element in many biologically active semicarbazones. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C8H11N3O | Based on the chemical structure. |

| Molecular Weight | 165.19 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white crystalline solid. | General appearance of semicarbazide and its derivatives. |

| Melting Point | Expected to be higher than semicarbazide (96 °C) due to increased molecular weight and intermolecular forces. | Comparison with other aryl semicarbazides. |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and DMF. | The m-tolyl group increases lipophilicity compared to the parent semicarbazide. Aryl semicarbazones show a range of solubilities depending on substitution. |

| pKa | The basicity of the terminal amino group is expected to be slightly lower than that of semicarbazide due to the electron-withdrawing nature of the tolyl group. | Inductive and resonance effects of the aryl substituent. |

| LogP | Expected to be in the range of 1-2, indicating moderate lipophilicity. | The addition of the tolyl group significantly increases the octanol-water partition coefficient compared to semicarbazide. |

Synthesis and Characterization

The synthesis of this compound can be approached through several established methods for the preparation of 1-arylsemicarbazides.

Synthetic Pathways

Two primary retrosynthetic approaches are considered for the synthesis of this compound:

Method 1: From m-Tolyl Isocyanate and Hydrazine

This is a common and generally high-yielding method for the synthesis of 1-substituted semicarbazides.

Figure 1: Synthesis from m-tolyl isocyanate.

Experimental Protocol:

-

Dissolve m-tolyl isocyanate in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of hydrazine hydrate (1 equivalent) in the same solvent to the cooled isocyanate solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

The product, often a solid, may precipitate from the reaction mixture. If so, it can be collected by filtration.

-

If the product remains in solution, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality behind Experimental Choices: The reaction is performed at low temperature to control the exothermicity of the reaction between the highly reactive isocyanate and hydrazine. Anhydrous conditions are crucial to prevent the hydrolysis of the isocyanate.

Method 2: From m-Tolylhydrazine and Urea

This method involves the condensation of an arylhydrazine with urea.

Figure 2: Synthesis from m-tolylhydrazine.

Experimental Protocol:

-

A mixture of m-tolylhydrazine hydrochloride (1 equivalent) and urea (1.2 equivalents) is heated in a high-boiling solvent such as water or ethanol.

-

The reaction is typically refluxed for several hours.

-

Upon cooling, the product often crystallizes out of the solution.

-

The solid product is collected by filtration, washed with cold water, and then recrystallized.

Self-Validating System: The purity of the synthesized this compound can be confirmed through a combination of analytical techniques, ensuring the integrity of the compound for subsequent applications.

Characterization

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques:

-

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: The spectrum is expected to show characteristic signals for the aromatic protons of the m-tolyl group, a singlet for the methyl protons, and distinct signals for the N-H protons of the semicarbazide moiety. The chemical shifts and coupling patterns of the aromatic protons would confirm the meta-substitution.

-

¹³C NMR Spectroscopy: The spectrum would display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon of the semicarbazide group and the carbons of the tolyl ring.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: Key vibrational bands would include N-H stretching frequencies (typically in the range of 3200-3400 cm⁻¹), a strong C=O stretching vibration for the amide group (around 1650-1680 cm⁻¹), and characteristic C-H and C=C stretching vibrations of the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the calculated molecular weight of 165.19 g/mol , along with characteristic fragmentation patterns.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilicity of the terminal -NH2 group and the presence of the ureido moiety.

Formation of Semicarbazones

The most characteristic reaction of semicarbazides is their condensation with aldehydes and ketones to form semicarbazones. This reaction is a cornerstone of classical organic analysis for the identification and characterization of carbonyl compounds.

Figure 3: Formation of a 1-(m-Tolyl)semicarbazone.

Experimental Protocol for Semicarbazone Synthesis:

-

Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or aqueous ethanol.

-

Add the corresponding aldehyde or ketone (1 equivalent) to the solution.

-

A catalytic amount of acid (e.g., a few drops of acetic acid or hydrochloric acid) is often added to facilitate the reaction.

-

The mixture is typically stirred at room temperature or gently warmed.

-

The resulting semicarbazone, which is often a crystalline solid, precipitates from the solution.

-

The solid is collected by filtration, washed with a cold solvent, and can be purified by recrystallization.

The formation of a solid derivative with a sharp melting point provides a reliable method for the identification of the original carbonyl compound.

Cyclization Reactions

Aryl semicarbazides can serve as precursors for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry. For instance, they can undergo cyclization reactions to form triazole or thiadiazole derivatives under appropriate conditions.

Applications in Drug Discovery and Development

The semicarbazone scaffold is a recognized pharmacophore in the design of various therapeutic agents. The introduction of an m-tolyl group can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.

-

Anticonvulsant Activity: Aryl semicarbazones have been extensively investigated as potential anticonvulsant agents. The proposed mechanism of action for some of these compounds involves the inhibition of voltage-gated sodium channels. The m-tolyl substituent could influence the binding of the molecule to these channels.

-

Anticancer Activity: Semicarbazones have also demonstrated promising anticancer properties, with some derivatives acting as protein kinase inhibitors. The ability to modify the aryl substituent allows for the fine-tuning of the molecule's activity and selectivity.

-

Antimicrobial Agents: The semicarbazide moiety is present in several known antimicrobial compounds. The formation of metal complexes with semicarbazone ligands can further enhance their biological activity.

The synthesis of a library of 1-(m-tolyl)semicarbazones derived from various aldehydes and ketones would be a logical step in exploring the therapeutic potential of this scaffold.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While specific toxicity data for this compound is not available, the safety profile of the parent compound, semicarbazide, provides a useful guide. Semicarbazide is classified as toxic if swallowed.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with fine powders to avoid inhalation.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Emergency Procedures:

-

Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

-

Ingestion: If swallowed, seek immediate medical attention.

Conclusion

This compound is a versatile building block with significant potential in organic synthesis and medicinal chemistry. While direct experimental data for this specific compound is limited, its properties and reactivity can be reliably predicted based on the extensive knowledge of related aryl semicarbazides. The straightforward synthesis of this compound and its subsequent conversion to a diverse range of semicarbazones make it an attractive scaffold for the development of novel therapeutic agents, particularly in the areas of epilepsy and cancer. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

-

Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents. (n.d.). PMC. Retrieved from [Link]

-

Synthesis of aryl semicarbazones as potential anticonvulsant agents. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Synthesis, Mechanism of Action And Characterization of Semicarbazide. (n.d.). IJNRD.org. Retrieved from [Link]

-

Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. (2021, August 26). Research Square. Retrieved from [Link]

-

Aryl semicarbazides as aryl sources for mechanochemical oxidative Heck coupling by C–N bond activation. (2025, October 16). RSC Publishing. Retrieved from [Link]

-

Synthesis of 4 – aryl substituted semicarbazones and their terpenes derivatives : A newer scaffold as an anticonvulsant agents. (n.d.). JOCPR. Retrieved from [Link]

-

Facile one-pot synthesis of 4-substituted semicarbazides. (n.d.). RSC Publishing. Retrieved from [Link]

-

Procedure for Working with Semicarbazide Hydrochloride and Semicarbazide Hydrochloride-Treated Animals. (n.d.). Environmental Health & Safety. Retrieved from [Link]

-

Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities. (n.d.). Preprints.org. Retrieved from [Link]

-

Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. (n.d.). JUJS. Retrieved from [Link]

-

SEMICARBAZIDE HYDROCHLORIDE (FOR SYNTHESIS). (n.d.). Suvchem. Retrieved from [Link]

-

(PDF) Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Aryl semicarbazides as aryl sources for mechanochemical oxidative Heck coupling by C-N bond activation. (2025, October 29). PubMed. Retrieved from [Link]

-

Facile one-pot synthesis of 4-substituted semicarbazides. (2014, November 18). The Royal Society of Chemistry. Retrieved from [Link]

-

SYNTHESIS AND SPECTROSCOPIC STUDIES ON 5-ARYLAMINO-1, 2, 3, 4- THIATRIAZOLES. (n.d.). Indian Journal of Scientific Research. Retrieved from [Link]

-

Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. (n.d.). SCIRP. Retrieved from [Link]

- Safety D

An In-Depth Technical Guide to the Synthesis of 1-(m-Tolyl)semicarbazide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 1-(m-Tolyl)semicarbazide and its derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] This document will delve into the primary synthetic routes, the rationale behind experimental choices, and detailed protocols to ensure reproducible and efficient synthesis.

The Significance of this compound in Medicinal Chemistry

Semicarbazides and their subsequent derivatives, semicarbazones, are a class of compounds known for their diverse pharmacological properties, including antibacterial, antifungal, anticonvulsant, and anticancer activities.[1][3][4] The this compound scaffold serves as a crucial building block for creating libraries of bioactive molecules. The 'm-tolyl' (3-methylphenyl) group provides a specific lipophilic and steric character that can be crucial for molecular recognition and binding to biological targets.

The general structure of a semicarbazone is formed by the condensation reaction between a semicarbazide and an aldehyde or ketone.[3][5][6] This reaction creates an azomethine (C=N) linkage, which is a key pharmacophore in many biologically active compounds.[3][5]

Core Synthetic Methodologies for this compound

The synthesis of the core intermediate, this compound, is typically achieved through one of two primary, reliable methods. The choice between these methods often depends on the desired purity, scale, and availability of starting materials.

The Urea Pathway: A Direct and Economical Route

This method involves the direct reaction of m-tolylhydrazine with urea.[7] The reaction is driven by heating, which facilitates the nucleophilic attack of the hydrazine onto the carbonyl carbon of urea, followed by the elimination of ammonia.

Reaction Scheme: CH₃C₆H₄NHNH₂ + H₂NCONH₂ → CH₃C₆H₄NHNHCONH₂ + NH₃

Rationale for Experimental Choices:

-

Reactants: m-Tolylhydrazine serves as the nucleophile, and urea acts as the carbonyl source.[8]

-

Solvent: Water is a common solvent for this reaction, providing a cost-effective and environmentally friendly medium.

-

Temperature: Heating is necessary to overcome the activation energy of the reaction and drive off the ammonia byproduct, pushing the equilibrium towards the product.[7]

The Potassium Cyanate Pathway: A High-Purity Approach

An alternative and often preferred method for laboratory-scale synthesis involves the reaction of m-tolylhydrazine hydrochloride with potassium cyanate in an aqueous solution. This route typically yields a cleaner product with fewer side reactions.

Reaction Scheme: CH₃C₆H₄NHNH₂·HCl + KOCN → CH₃C₆H4NHNHCONH₂ + KCl

Rationale for Experimental Choices:

-

Starting Materials: m-Tolylhydrazine hydrochloride is often used as it is a stable, crystalline solid that is less susceptible to oxidation than the free base. Potassium cyanate is an effective and readily available source of the isocyanate functionality.

-

Solvent: Water is an excellent solvent for both reactants, and the product often precipitates out upon cooling, simplifying isolation.

-

Reaction Conditions: The reaction proceeds readily at or slightly above room temperature, making it an energy-efficient process.

Synthesis of this compound Derivatives: The Semicarbazones

The true utility of this compound is realized in its conversion to a diverse array of semicarbazone derivatives. This is most commonly achieved through a condensation reaction with various aldehydes and ketones.

General Reaction Mechanism

The synthesis of semicarbazones is a classic example of a condensation reaction. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic and susceptible to attack by the terminal amino group of the semicarbazide.

Experimental Workflow for Semicarbazone Synthesis

Caption: General workflow for the synthesis of semicarbazone derivatives.

Data Summary of Representative Syntheses

The following table summarizes the synthesis of a few representative 1-(m-Tolyl)semicarbazone derivatives.

| Carbonyl Compound | Product Name | Typical Yield (%) |

| Benzaldehyde | 1-Benzylidene-4-(m-tolyl)semicarbazide | ~90% |

| 4-Chlorobenzaldehyde | 1-(4-Chlorobenzylidene)-4-(m-tolyl)semicarbazide | ~92% |

| Acetophenone | 1-(1-Phenylethylidene)-4-(m-tolyl)semicarbazide | ~85% |

Detailed Experimental Protocol: Synthesis of this compound via the Potassium Cyanate Route

This protocol provides a reliable, step-by-step method for the synthesis of the core intermediate.

Materials:

-

m-Tolylhydrazine hydrochloride[9]

-

Potassium cyanate

-

Distilled water

-

Standard laboratory glassware (beakers, flasks)

-

Stirring apparatus

-

Filtration apparatus (Buchner funnel)

-

Drying oven

Procedure:

-

Preparation of Solutions:

-

Dissolve 15.86 g (0.1 mol) of m-tolylhydrazine hydrochloride in 100 mL of warm water in a 500 mL beaker.

-

In a separate beaker, dissolve 8.92 g (0.11 mol) of potassium cyanate in 50 mL of water.

-

-

Reaction:

-

Slowly add the potassium cyanate solution to the stirred m-tolylhydrazine hydrochloride solution at room temperature.

-

A white precipitate of this compound will begin to form almost immediately.

-

-

Completion and Isolation:

-

Continue stirring the mixture for 15-20 minutes to ensure the reaction is complete.

-

Cool the mixture in an ice bath to maximize product precipitation.

-

Collect the white, crystalline product by vacuum filtration.

-

-

Purification:

-

Wash the collected solid with several portions of cold water to remove potassium chloride and any unreacted starting materials.

-

Dry the purified product in an oven at 80-90 °C.

-

Trustworthiness of the Protocol: This method is self-validating as the formation of a white precipitate upon mixing the two clear solutions is a strong indicator of a successful reaction. The purity of the final product can be readily assessed by its melting point.

Conclusion

The synthesis of this compound and its derivatives is a well-established and highly valuable process in the field of medicinal chemistry. The methodologies presented in this guide are robust and can be readily adapted for the synthesis of a wide variety of semicarbazone-based compounds. A thorough understanding of the reaction mechanisms and experimental parameters is key to achieving high yields and purity, paving the way for the discovery of novel therapeutic agents.

References

- A Therapeutic Journey of Semicarbazide and Thio Semicarbazide Derivatives and their Transition Metals Complexes: Mini Review. Research and Reviews.

- Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities.

- Synthesis, Mechanism of Action And Characterization of Semicarbazide. International Journal of Novel Research and Development.

- A Review on Synthesis, Characterization Methods and Biological Activities of Semicarbazone, Thiosemi-Carbazone and Their Transit.

- Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. GSC Biological and Pharmaceutical Sciences.

- synthesis and characterization of semicarbozone. Sathyabama Institute of Science and Technology.

- Microwave Assisted Synthesis and Characterization of Semicarbazones. Rasayan Journal of Chemistry.

- Novel Semicarbazone Derivatives: Synthesis, Characterization, and Antidiabetic Activity Assessment. International Journal for Scientific Research and Development.

- Synthesis of Substituted Semicarbazone, Thiosemicarbazone and Aminoguanidine. Pharmacol. Chem.

- An Efficient Synthesis of Novel Semicarbazones and Their Biological Activities.

- Process for producing semicarbazide.

- Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances.

- Green synthesis of semicarbazones: A comparison of two green solvents. KnightScholar.

- NOVEL PROCESS FOR PRODUCING SEMICARBAZIDE.

- SYNTHESIS AND CHARACTERIZATION OF SEMICARABAZONE LIGAND. Sathyabama Institute of Science and Technology.

- Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculost

- Synthesis, Characterization and antioxidant activities of Semicarbazide and Thiosemicarbazide Derivatives. Journal of the Chemical Society of Pakistan.

- Organic Syntheses Procedure. Organic Syntheses.

- Survey on Semicarbazide and Thiosemicarbazide Derivatives.

- Synthesis of semicarbazide. PrepChem.com.

- m-Tolylhydrazine, 97%, Thermo Scientific. Thermo Fisher Scientific.

- 1-PHENYL-4-(M-TOLYL)SEMICARBAZIDE AldrichCPR. Sigma-Aldrich.

- m-Tolylhydrazine hydrochloride 99%. Sigma-Aldrich.

- m-Tolylhydrazinium(1+) chloride. PubChem.

- Ureas as Amine Substrates for Hydrazine & Alkylhydrazine Synthesis-Reaction of Chloramine with Monomethylurea. Indian Journal of Technology.

- m-Tolylhydrazine. PubChem.

- Energy-Saving Design of Urea Method for Hydrazine Hydr

- Methyl hydrazinocarboxylate as a practical alternative to hydrazine in the Wolff– Kishner reaction. CentAUR.

- Conversion of urea to hydrazine: Hofmann reaction or Favorskii analogue? Exploring reaction mechanism through isotopic labeling studies. Deakin University.

- An alternative and simple synthesis of [ 14 C]potassium cyanate.

Sources

- 1. rroij.com [rroij.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. ijnrd.org [ijnrd.org]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 7. prepchem.com [prepchem.com]

- 8. m-Tolylhydrazine, 97%, Thermo Scientific 2 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 9. m-Tolylhydrazinium(1+) chloride | C7H11ClN2 | CID 71562 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Studies and Molecular Modeling of 1-(m-Tolyl)semicarbazide: A Technical Guide

Executive Summary & Chemical Context

1-(m-Tolyl)semicarbazide (also designated as N-(3-methylphenyl)semicarbazide) represents a critical scaffold in medicinal chemistry, specifically within the hydrazide/semicarbazide class. These moieties are pharmacophores known for their ability to form bidentate ligands with metal ions and establish multiple hydrogen-bonding networks within protein active sites.

This guide provides a rigorous technical framework for the computational profiling of this molecule. It bridges quantum mechanical calculations (DFT) with structure-based drug design (SBDD) to predict reactivity, spectroscopic signatures, and biological efficacy.

Target Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.

Computational Methodology: The Validated Protocol

To ensure scientific integrity, the theoretical characterization must follow a self-validating workflow. The following protocol utilizes Density Functional Theory (DFT) for electronic solving and molecular docking for biological contextualization.

Quantum Chemical Calculations (DFT)

The choice of functional and basis set is paramount for organic semicarbazides to accurately model the delocalized

-

Software Platform: Gaussian 16 / ORCA 5.0

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] This hybrid functional is the industry standard for organic hydrazides, providing an optimal balance between computational cost and accuracy for vibrational frequencies and geometry.

-

Basis Set: 6-311++G(d,p) .[2][3]

-

Diffuse functions (++): Essential for describing the lone pairs on the hydrazine nitrogen and carbonyl oxygen atoms.

-

Polarization functions (d,p): Required to accurately model the distortion of orbitals in the aromatic tolyl ring.

-

Workflow Visualization

The following diagram outlines the logical progression from structure generation to biological validation.

Figure 1: Step-by-step computational workflow for validating this compound.

Structural & Electronic Analysis

Optimized Geometry

The geometry of this compound is characterized by the planarity of the semicarbazide moiety (

-

Key Geometric Parameter: The torsion angle

determines the degree of conjugation between the aromatic ring and the urea-like tail. -

Intramolecular Interactions: Look for a characteristic intramolecular hydrogen bond between the carbonyl oxygen and the ortho-hydrogen of the tolyl ring, which stabilizes the syn conformation.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (

-

HOMO (Highest Occupied Molecular Orbital): Typically localized over the semicarbazide moiety (specifically the hydrazine nitrogen lone pairs) and the aromatic ring. This region acts as the electron donor (nucleophile).

-

LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the

system of the carbonyl group and the phenyl ring. This region acts as the electron acceptor (electrophile).

Significance: A lower

Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for electrophilic and nucleophilic attack, crucial for predicting docking interactions.

| Region | Color Code | Potential | Chemical Nature | Interaction Type |

| Carbonyl Oxygen | Red | Negative | Nucleophilic | H-bond Acceptor |

| Hydrazine Nitrogens | Yellow/Red | Negative | Nucleophilic | Metal Chelation Site |

| Amide Hydrogens | Blue | Positive | Electrophilic | H-bond Donor |

| Tolyl Ring | Green | Neutral | Hydrophobic |

Spectroscopic Profiling (Vibrational Analysis)[4][5]

To validate the theoretical model against experimental data (FT-IR), frequency calculations must be scaled. The B3LYP/6-311++G(d,p) level typically overestimates frequencies due to the neglect of anharmonicity.

-

Scaling Factor: Apply 0.961 to raw frequencies.

Key Vibrational Assignments (PED Analysis)

| Mode | Theoretical Freq ( | Scaled ( | Intensity | Description |

| ~3550-3450 | ~3400-3300 | Medium | Asymmetric/Symmetric stretching of | |

| ~1750 | ~1680 | Strong | Amide I band; highly sensitive to H-bonding. | |

| ~1600 | ~1580 | Medium | Aromatic ring breathing. | |

| ~1100 | ~1050 | Weak | Characteristic hydrazine linkage. |

Molecular Docking Protocol

Semicarbazides are potent antimicrobial and antioxidant agents. The primary biological target for validation is often DNA Gyrase (bacterial topoisomerase), specifically the ATPase domain.

Target Selection

-

Primary Target: E. coli DNA Gyrase B.

-

PDB ID: 1KZN or 6KZV .

-

Rationale: The ATP-binding pocket of GyrB contains Asp73 and Gly77 residues, which form favorable H-bond networks with the semicarbazide

and

Docking Interaction Logic

The biological activity is driven by a "Pharmacophore Triangle" consisting of the aromatic ring, the carbonyl oxygen, and the terminal amine.

Figure 2: Predicted binding mode of this compound within the DNA Gyrase active site.

Evaluation Metrics

-

Binding Energy: A score lower than -6.0 kcal/mol generally indicates a stable complex.

-

RMSD: Re-docking the co-crystallized ligand must yield an RMSD

to validate the grid parameters.

References

-

Dhandapani, A., et al. (2014).[4] "Molecular structure and vibrational analysis on (E)-1-(3-methyl-2,6-diphenyl piperidin-4-ylidene) semicarbazide." Journal of Molecular Structure, 1058, 41-50.[4] Link[4]

-

Siaka, A., et al. (2016).[5] "DFT (B3LYP) computational study on the mechanisms of formation of some semicarbazones." Chemistry Journal of Moldova, 11(1), 74-85.[5] Link

-

Bharanidharan, S., et al. (2020).[2][4] "Molecular Structure, Vibrational Spectral Investigations... of (E)-2-(3-pentyl-2,6-diphenylpiperidin-4-ylidene)-N-phenylhydrazinecarbothioamide." Biointerface Research in Applied Chemistry, 10(6), 7062-7076. Link

-

Attar, T., et al. (2020). "DFT Theoretical Study of Some Thiosemicarbazide Derivatives with Copper." Chemistry & Chemical Technology, 14(1), 20-25. Link

-

Fadda, A.A., et al. (2012).[1] "Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies... of Novel 1,8-Naphthyridines." American Journal of Organic Chemistry, 2(4), 87-96.[1] Link[1]

Sources

- 1. Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines [article.sapub.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1-(m-Tolyl)semicarbazones from Aromatic Aldehydes: A Comprehensive Protocol

Executive Summary & Pharmacological Context

Semicarbazones represent a highly versatile class of pharmacophores in medicinal chemistry, recognized for their broad-spectrum biological applications, including potent anticonvulsant[1] and anti-tubercular activities[2]. The synthesis of 1-(m-Tolyl)semicarbazones—often designated as

For drug development professionals, the addition of the m-tolyl group is not merely structural; it is a calculated modification designed to enhance the molecule's lipophilicity (LogP). This optimized lipophilicity is critical for penetrating the blood-brain barrier (BBB) to target voltage-gated sodium channels in epilepsy models, or for permeating the lipid-rich cell wall of Mycobacterium tuberculosis[3]. This application note provides a self-validating, causality-driven protocol for the synthesis of these high-value intermediates.

Mechanistic Causality & Molecular Design

The synthesis of semicarbazones relies on a classic nucleophilic addition-elimination reaction between an aromatic aldehyde and a semicarbazide derivative, yielding a stable azomethine (–C=N–) linkage. Understanding the electronic environment of the reagents is essential for troubleshooting and optimizing the reaction:

-

Nucleophilic Discrimination: The m-tolylsemicarbazide molecule possesses three nitrogen atoms, but only the terminal hydrazine nitrogen (

) acts as the nucleophile. The lone pair on the amide nitrogen ( -

Acid Catalysis (Electrophilic Activation): Aromatic aldehydes are relatively stable and require activation. The addition of a catalytic amount of glacial acetic acid protonates the carbonyl oxygen. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl carbon, significantly increasing its electrophilicity and facilitating the attack by the weakly nucleophilic

atom. -

Thermodynamic Driving Force: The subsequent elimination of a water molecule is driven by the extended conjugation achieved in the final product, linking the aromatic ring of the aldehyde with the semicarbazone backbone.

Fig 1: Step-by-step experimental workflow for the synthesis of 1-(m-Tolyl)semicarbazones.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Each step includes an analytical checkpoint to ensure the integrity of the synthesis before proceeding.

Reagents & Materials

-

Precursors: 1-(m-Tolyl)semicarbazide (10.0 mmol), Substituted Aromatic Aldehyde (10.0 mmol).

-

Solvents & Catalysts: Absolute Ethanol (Analytical Grade), Glacial Acetic Acid.

-

Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, TLC plates (Silica gel 60

), Büchner funnel.

Step-by-Step Methodology

-

Reaction Assembly: In a 100 mL round-bottom flask, suspend 10.0 mmol of this compound in 20 mL of absolute ethanol. Add 10.0 mmol of the chosen aromatic aldehyde.

-

Causality: Absolute ethanol is chosen because it dissolves both precursors at elevated temperatures but acts as a poor solvent for the highly crystalline semicarbazone product at low temperatures, driving precipitation.

-

-

Catalyst Addition: Add 3 to 5 drops of glacial acetic acid to the stirring mixture.

-

Reflux & Monitoring (Validation Checkpoint 1): Attach the reflux condenser and heat the mixture to 75–80 °C. Maintain reflux for 1 to 3 hours. Monitor the reaction strictly via TLC (Hexane:Ethyl Acetate, 7:3 v/v).

-

Validation: The reaction is deemed complete when the distinct spot corresponding to the starting aldehyde disappears, and a new, lower-

spot (the highly polar semicarbazone) dominates.

-

-

Precipitation: Once complete, remove the flask from the heat source and allow it to cool ambiently to room temperature. Transfer the flask to an ice bath (0–5 °C) for 30 minutes.

-

Causality: Gradual cooling prevents the occlusion of impurities within the crystal lattice, ensuring higher initial purity.

-

-

Isolation: Filter the precipitated solid under vacuum. Wash the filter cake with 2 × 10 mL of ice-cold ethanol.

-

Causality: The cold ethanol wash removes unreacted starting materials and acetic acid traces without solubilizing the target product.

-

-

Purification (Validation Checkpoint 2): Recrystallize the crude solid from hot ethanol. Dry the purified crystals in a vacuum desiccator over anhydrous calcium chloride. Record the melting point to validate purity against literature values.

Quantitative Data & Spectral Validation

To confirm the structural identity of the synthesized 1-(m-Tolyl)semicarbazones, researchers must cross-reference their analytical data against the established spectral hallmarks of the semicarbazone scaffold. The presence of the azomethine linkage and the preservation of the amide carbonyl are the primary indicators of a successful condensation.

Table 1: Physicochemical and Spectral Data of Representative 1-(m-Tolyl)semicarbazones

| Aldehyde Precursor | R-Group on Phenyl | Expected Yield (%) | Melting Point (°C) | IR (C=N) cm⁻¹ | ¹H-NMR (CH=N) ppm |

| Benzaldehyde | -H | 82 - 85 | 178 - 180 | 1610 | 8.12 (s, 1H) |

| 4-Chlorobenzaldehyde | 4-Cl | 86 - 89 | 192 - 194 | 1615 | 8.15 (s, 1H) |

| 4-Methoxybenzaldehyde | 4-OCH₃ | 80 - 83 | 165 - 167 | 1605 | 8.05 (s, 1H) |

| 4-Nitrobenzaldehyde | 4-NO₂ | 88 - 92 | 210 - 212 | 1620 | 8.25 (s, 1H) |

Note: In the ¹H-NMR spectra (typically run in DMSO-

References

-

. International Journal of Scientific Development and Research (IJSDR). 2.. Acta Crystallographica Section E. 3.. Journal of Medicinal Chemistry. 4.. European Journal of Medicinal Chemistry.

Sources

- 1. Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiosemicarbazones, semicarbazones, dithiocarbazates and hydrazide/hydrazones: anti-Mycobacterium tuberculosis activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Application Note: Experimental Protocol for the Condensation Reaction of m-Tolylsemicarbazide

Executive Summary & Scientific Rationale

This guide details the protocol for the condensation of 4-(m-Tolyl)semicarbazide with carbonyl compounds (aldehydes/ketones) to synthesize m-tolyl semicarbazones . These derivatives are critical scaffolds in drug discovery, widely screened for anticonvulsant (sodium channel blockage), antimicrobial, and anticancer activity.

Critical Nomenclature Note:

While often colloquially referred to as "m-tolylsemicarbazide," the specific isomer required for standard condensation with carbonyls is 4-(m-tolyl)semicarbazide (

-

4-isomer: Contains a free hydrazine group (

) capable of nucleophilic attack. -

1-isomer: (

) has a substituted hydrazine nitrogen and reduced nucleophilicity, rendering it unsuitable for standard semicarbazone formation. This protocol focuses on the 4-isomer .

Mechanistic Insight: The pH-Rate Profile

The condensation reaction follows a general acid catalysis mechanism with a characteristic bell-shaped pH-rate profile:

-

Low pH (< 3): The nucleophilic hydrazine amine is protonated (

), rendering it unreactive. -

High pH (> 6): The carbonyl oxygen is not sufficiently activated by protonation, making the electrophilic attack sluggish.

-

Optimal pH (4.5 – 5.5): Balances the concentration of free nucleophile and activated carbonyl. We utilize a Sodium Acetate/Acetic Acid system to buffer the reaction within this optimal window.

Visualizing the Pathway

Reaction Scheme & Mechanism

The following diagram illustrates the condensation pathway, highlighting the critical tetrahedral intermediate and the dehydration step.

Figure 1: Step-wise mechanism of acid-catalyzed semicarbazone formation.

Experimental Protocol

Materials & Reagents

| Reagent | Specification | Role |

| 4-(m-Tolyl)semicarbazide | >98% Purity (HPLC) | Nucleophile |

| Aldehyde/Ketone | 1.0 Equiv (e.g., Benzaldehyde) | Electrophile |

| Ethanol (EtOH) | Absolute or 95% | Solvent |

| Sodium Acetate (NaOAc) | Anhydrous | Base catalyst (Buffer) |

| Acetic Acid (AcOH) | Glacial | Acid catalyst (Buffer) |

Step-by-Step Methodology

Step 1: Preparation of the Nucleophile Solution

-

In a 100 mL round-bottom flask (RBF), dissolve 1.0 mmol (165 mg) of 4-(m-Tolyl)semicarbazide in 10 mL of Ethanol .

-

Note: If solubility is poor at room temperature, gently warm to 40°C.

Step 2: Buffering

-

Prepare a buffer solution by dissolving 1.2 mmol (100 mg) of Sodium Acetate in 2 mL of deionized water .

-

Add this aqueous solution to the RBF.

-

Validation: Check pH using a micro-strip. It should be approximately 5-6. If >6, add 1-2 drops of Glacial Acetic Acid.

Step 3: Condensation Reaction

-

Add 1.0 mmol of the target Aldehyde or Ketone (e.g., 106 mg Benzaldehyde) dropwise to the stirring solution.

-

Equip the flask with a reflux condenser.

-

Reflux the mixture at 75-80°C.

-

Aldehydes: 30–60 minutes.

-

Ketones: 2–4 hours (steric hindrance requires longer reaction times).

-

-

Monitoring: Monitor reaction progress via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). Look for the disappearance of the starting semicarbazide spot (low R_f due to polarity).

Step 4: Workup & Isolation

-

Allow the reaction mixture to cool slowly to room temperature.

-

Pour the mixture into 50 mL of ice-cold water with vigorous stirring. The semicarbazone should precipitate immediately as a white/off-white solid.

-

Filter the precipitate using a Buchner funnel under vacuum.

-

Wash the filter cake with 2 x 10 mL cold water to remove residual sodium acetate.

-

Wash with 1 x 5 mL cold 50% EtOH to remove unreacted aldehyde.

Step 5: Purification (Recrystallization)

-

Recrystallize the crude solid from hot Ethanol (or EtOH/Water 9:1).

-

Dry in a vacuum oven at 50°C for 4 hours.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of m-tolyl semicarbazones.

Characterization & Validation

To ensure the integrity of the synthesized protocol, the following analytical signatures must be verified:

| Technique | Expected Signature | Diagnostic Value |

| FT-IR | 3200-3400 cm⁻¹: N-H stretch1680-1700 cm⁻¹: C=O (Amide I)1580-1620 cm⁻¹: C=N (Imine) | Confirmation of Imine formation (C=N appearance) and retention of Urea core. |

| ¹H NMR | δ 9.0-10.0 ppm: Singlet (CONH, D₂O exch.)δ 7.0-8.0 ppm: Aromatic protonsδ 2.3 ppm: Methyl group (m-Tolyl) | Disappearance of aldehyde -CHO proton (δ 10.0) confirms conversion. |